molecular formula C8H12N2 B154351 Mebanazine CAS No. 65-64-5

Mebanazine

Cat. No.: B154351
CAS No.: 65-64-5
M. Wt: 136.19 g/mol
InChI Key: HHRZAEJMHSGZNP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Mebanazine, also known as Actomol, is primarily a monoamine oxidase inhibitor (MAOI) . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain.

Mode of Action

As an MAOI, this compound works by binding to the active site of monoamine oxidase enzymes, thereby preventing them from breaking down monoamines . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduction of depression symptoms.

Result of Action

The primary molecular effect of this compound is the inhibition of monoamine oxidase enzymes, leading to increased levels of monoamine neurotransmitters in the brain . This can result in improved mood and reduced symptoms of depression. This compound was withdrawn from the market due to its hepatotoxic potential .

Biochemical Analysis

Biochemical Properties

Mebanazine is a potent MAOI, more potent than pheniprazine, and has a greater therapeutic index . As an MAOI, it interacts with the enzyme monoamine oxidase, inhibiting its activity . This inhibition can affect the metabolism of various neurotransmitters, including serotonin, norepinephrine, and dopamine .

Cellular Effects

This compound’s primary cellular effect is the inhibition of monoamine oxidase, which can lead to an increase in the levels of certain neurotransmitters in the brain . This can influence various cellular processes, including cell signaling pathways and gene expression . Due to its hepatotoxicity, it may also have adverse effects on cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the enzyme monoamine oxidase . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain .

Temporal Effects in Laboratory Settings

It is known that this compound was withdrawn due to hepatotoxicity, suggesting that it may have long-term adverse effects on cellular function .

Dosage Effects in Animal Models

It is known that this compound is a more potent MAOI than pheniprazine, suggesting that it may have a strong effect even at low dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway of monoamine neurotransmitters, as it inhibits the enzyme monoamine oxidase . This inhibition can affect the metabolism of various neurotransmitters, including serotonin, norepinephrine, and dopamine .

Transport and Distribution

As a small molecule, it is likely to be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

As a small molecule, it is likely to be able to cross cell membranes and distribute throughout the cell .

Preparation Methods

The synthesis of Mebanazine involves the reaction of phenylethylamine with hydrazine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods for this compound are not well-documented due to its withdrawal from the market. laboratory synthesis involves the following steps:

    Reaction of Phenylethylamine with Hydrazine: This step involves the nucleophilic attack of hydrazine on phenylethylamine, leading to the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Chemical Reactions Analysis

Mebanazine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another. Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: Mebanazine’s ability to inhibit monoamine oxidase has made it a subject of interest in the study of enzyme inhibitors.

    Biology: Research has explored the effects of this compound on neurotransmitter levels and its potential use in treating neurological disorders.

    Medicine: Although withdrawn, this compound was initially used as an antidepressant. Its mechanism of action and effects on monoamine oxidase continue to be studied for potential therapeutic applications.

    Industry: Due to its hepatotoxicity, this compound’s industrial applications are limited. its chemical properties make it a useful compound for research purposes.

Comparison with Similar Compounds

Mebanazine is similar to other monoamine oxidase inhibitors such as phenelzine and pheniprazine. it is unique in its chemical structure and potency:

    Phenelzine: Another monoamine oxidase inhibitor of the hydrazine class, used as an antidepressant.

    Pheniprazine: Similar to this compound but with a different therapeutic index and potency.

This compound’s greater therapeutic index and potency make it a more effective inhibitor compared to pheniprazine .

Properties

IUPAC Name

1-phenylethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRZAEJMHSGZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2126-84-3 (oxalate), 3979-76-8 (monosulfate)
Record name Mebanazine [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID50859848
Record name (1-Phenylethyl)hydrazine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65-64-5
Record name Mebanazine
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Record name Mebanazine [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mebanazine
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Record name Mebanazine
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Record name MEBANAZINE
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Synthesis routes and methods

Procedure details

1-bromoethylbenzene Compound 3a (8.0 mL, 58.0 mMol) was added to a solution of hydrazine hydrate Compound 3b (20 mL) in THF (80 mL) which was then heated to reflux for 8 hrs. The solvent was removed in vacito and Et2O (100 mL) was added. The organic layer was washed with brine, separated and dried over Na2SO4. The solvent was removed in vacuo to yield (1-phenyl-ethyl)-hydrazine Compound 3c as a pale yellow oil (5.8 g), used in the next step without purification. MS m/z 137 (M+H, 70%), 105 (M-NHNH2, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3a
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3b
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Mebanazine?

A1: this compound is a monoamine oxidase inhibitor (MAOI). [, , , ] It exerts its effects by irreversibly inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters like serotonin, noradrenaline, and dopamine. [, , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C9H12N2, and its molecular weight is 148.21 g/mol. [, ]

Q3: How is this compound metabolized in the body?

A5: Studies in rats indicate that this compound is primarily excreted unchanged in the urine. [] A small percentage is metabolized, with acid-labile conjugates, possibly N-glucuronides, identified as major biliary metabolites. []

Q4: Does this compound cross the blood-brain barrier?

A7: While not directly addressed in the provided research, this compound's effect on brain neurotransmitter levels strongly suggests it can cross the blood-brain barrier. [, , ]

Q5: What in vivo models have been used to study this compound's effects?

A8: Researchers have used rat models to investigate this compound's impact on insulin sensitivity, hypoglycemia, and growth hormone. [, , ] Cat models have been employed to study its interaction with the sympathetic nervous system and effects on blood pressure. [, ] Fowl models have been used to explore its influence on sleep-wake cycles and monoaminergic pathways. [, , ]

Q6: What are the potential toxicities associated with this compound?

A10: this compound, like other hydrazine MAOIs, has been associated with potential hepatotoxicity. [, , ] It can also induce DNA damage in the liver and lungs of mice. [, ] Additionally, this compound can potentiate the effects of various drugs, including pethidine, leading to potentially dangerous interactions. [, ]

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